molecular formula C12H8Cl2O3 B454954 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438218-40-7

5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454954
CAS No.: 438218-40-7
M. Wt: 271.09g/mol
InChI Key: OVXPORWAFBOLRJ-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8Cl2O3 and a molecular weight of 271.1 g/mol It is characterized by the presence of a furan ring substituted with a dichlorophenoxy methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2,6-dichlorophenol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dichlorophenoxy group may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms on the phenoxy group can affect the compound’s binding affinity to molecular targets and its overall stability .

Properties

IUPAC Name

5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXPORWAFBOLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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